1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dimethylfuran moiety, and a hydroxypropyl urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with phosgene to form 3,4-dichlorophenyl isocyanate.
Preparation of the Hydroxypropyl Intermediate: 2,5-dimethylfuran is subjected to a Grignard reaction with an appropriate halide to introduce the hydroxypropyl group.
Coupling Reaction: The final step involves the reaction of 3,4-dichlorophenyl isocyanate with the hydroxypropyl intermediate under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a mono- or non-chlorinated phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The dichlorophenyl group can enhance binding affinity to certain biological targets.
Chemical Reactivity: The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiourea: Similar structure but with a thiourea linkage.
1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and dimethylfuran moieties provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-9-7-12(10(2)23-9)15(21)5-6-19-16(22)20-11-3-4-13(17)14(18)8-11/h3-4,7-8,15,21H,5-6H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVCQQWDGWLPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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